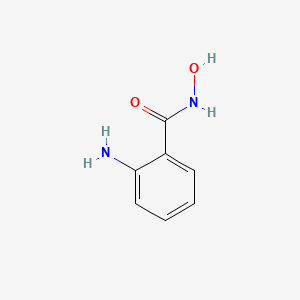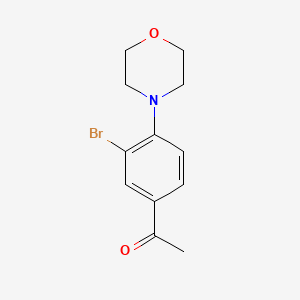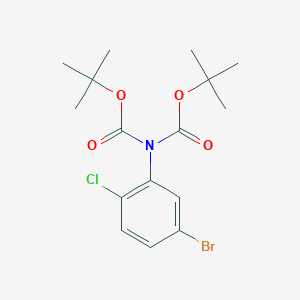
2-Amino-N-hydroxybenzamide
Overview
Description
2-Amino-N-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2 It is known for its unique structure, which includes an amino group and a hydroxy group attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such as histone deacetylase (hdac) and the bcr-abl kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction, respectively .
Mode of Action
For instance, HDAC inhibitors typically work by binding to the zinc ion in the active site of the enzyme, preventing it from removing acetyl groups from histones . This results in changes to the chromatin structure and affects gene expression .
Biochemical Pathways
Given its potential role as an hdac inhibitor, it may impact the acetylation status of histones, thereby influencing gene expression . Additionally, if it acts as a Bcr-Abl kinase inhibitor, it could affect signal transduction pathways involved in cell growth and proliferation .
Result of Action
If it acts as an hdac inhibitor, it could lead to changes in gene expression, potentially inducing cell cycle arrest, differentiation, or apoptosis . If it inhibits Bcr-Abl kinase, it could disrupt signal transduction pathways, potentially leading to reduced cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-N-hydroxybenzamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s efficacy could be influenced by the specific cellular environment, including the presence of other proteins and the state of the target cells .
Biochemical Analysis
Biochemical Properties
2-Amino-N-hydroxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and cyclooxygenase-2 (COX-2) . These interactions are crucial for its potential use as an anti-cancer agent. Additionally, this compound can bind to metal ions, which may influence its biochemical activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Specifically, it has been shown to upregulate death receptor 5 (DR5) and downregulate survivin, leading to increased sensitivity to apoptosis-inducing agents . Furthermore, this compound can cause endoplasmic reticulum stress, which contributes to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of CDKs and COX-2, leading to cell cycle arrest and reduced inflammation . Additionally, it induces endoplasmic reticulum stress by activating eukaryotic translation initiation factor 2-alpha kinase 3 (PERK), which in turn phosphorylates eukaryotic translation initiation factor 2-alpha (eIF2α) and activates activating transcription factor 4 (ATF4) . These molecular events contribute to the compound’s ability to inhibit cancer cell proliferation and induce apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have demonstrated that this compound can maintain its anti-cancer effects in vitro and in vivo, although the extent of its activity may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound’s metabolites may also contribute to its overall biochemical activity. Additionally, this compound can influence metabolic flux and metabolite levels, particularly in cancer cells, by modulating key enzymes and pathways involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells may be influenced by factors such as pH, ion concentration, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It has been found to localize in the endoplasmic reticulum, where it induces stress responses and modulates protein folding . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-hydroxybenzamide typically involves the reaction of isatoic anhydride with hydroxylamine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. The general reaction scheme is as follows:
Isatoic anhydride+Hydroxylamine→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides and hydroxamic acids.
Scientific Research Applications
2-Amino-N-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of metalloproteinases.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.
Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Aminobenzamide: Lacks the hydroxy group, which affects its reactivity and biological activity.
N-Hydroxybenzamide: Lacks the amino group, which also influences its chemical properties and applications.
2-Aminobenzoylhydroxamic acid: Similar structure but with different functional groups, leading to distinct reactivity and uses.
Uniqueness: 2-Amino-N-hydroxybenzamide is unique due to the presence of both amino and hydroxy groups on the benzamide core. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
2-amino-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKPDXOZTSISIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063964 | |
| Record name | Benzamide, 2-amino-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-04-1 | |
| Record name | 2-Aminobenzohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic hydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Aminobenzohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-amino-N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2-amino-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthranilohydroxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-AMINOBENZOYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOQ2I7HZ9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-N-hydroxybenzamide derivatives interesting for antimicrobial development?
A1: The research article "Synthesis of Novel this compound Antimicrobials" [] explores the synthesis and preliminary antimicrobial evaluation of a new series of this compound derivatives. The study highlights that these compounds exhibit promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungi. [] This discovery is significant because the emergence of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. By focusing on this specific chemical scaffold, researchers aim to identify compounds with improved potency, a broader spectrum of activity, and potentially novel mechanisms of action to combat resistant pathogens.
Q2: What is known about the structure-activity relationship (SAR) of these compounds?
A2: While the provided abstract doesn't delve into specific SAR details, it mentions that various this compound derivatives (3a–j) were synthesized by reacting isatoic anhydride with different hydroxamic acids. [] This suggests that researchers are exploring how modifications to the hydroxamic acid moiety influence antimicrobial activity. Future publications stemming from this research might provide deeper insights into the SAR, revealing which structural features are crucial for target interaction, potency, and spectrum of activity. Understanding the SAR is essential for optimizing these compounds for improved efficacy and potentially uncovering their mechanism of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1294239.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)











